molecular formula C8H16ClNO2 B15330477 (R)-Ethyl 2-amino-2-cyclobutylacetate hydrochloride

(R)-Ethyl 2-amino-2-cyclobutylacetate hydrochloride

Cat. No.: B15330477
M. Wt: 193.67 g/mol
InChI Key: TWRPOUQPJVBNHO-OGFXRTJISA-N
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Description

®-Ethyl 2-amino-2-cyclobutylacetate hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound features a cyclobutyl ring, which is a four-membered carbon ring, and an amino group attached to an ethyl acetate moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Ethyl 2-amino-2-cyclobutylacetate hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of ®-Ethyl 2-amino-2-cyclobutylacetate hydrochloride may involve the use of biocatalysts to enhance the enantioselectivity of the synthesis. Enzymatic strategies for asymmetric synthesis are gaining momentum due to their environmentally friendly reaction conditions and high selectivity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-amino-2-cyclobutylacetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active products. The cyclobutyl ring can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: ®-Ethyl 2-amino-2-cyclobutylacetate hydrochloride is unique due to its cyclobutyl ring, which imparts specific steric and electronic properties that influence its reactivity and interactions with biological targets. The four-membered ring structure is less common and provides distinct advantages in terms of stability and reactivity .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

ethyl (2R)-2-amino-2-cyclobutylacetate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7(9)6-4-3-5-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m1./s1

InChI Key

TWRPOUQPJVBNHO-OGFXRTJISA-N

Isomeric SMILES

CCOC(=O)[C@@H](C1CCC1)N.Cl

Canonical SMILES

CCOC(=O)C(C1CCC1)N.Cl

Origin of Product

United States

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